3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS: 6217-20-5) is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core linked to a 3,5-dimethoxybenzamide group. Its molecular formula is C20H16N2O3S, with a molecular weight of 364.4 g/mol . The compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are often explored for anticancer, antiviral, and receptor-antagonist applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSVUMPEDJYHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412858 | |
| Record name | F0298-0227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6217-20-5 | |
| Record name | F0298-0227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the naphtho[1,2-d][1,3]thiazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core can be synthesized separately and then coupled with the naphtho[1,2-d][1,3]thiazole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the amide bond would yield an amine.
Scientific Research Applications
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphtho[1,2-d][1,3]thiazole moiety may play a key role in binding to these targets, while the benzamide core could modulate the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with three related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| This compound (Target Compound) | C20H16N2O3S | 364.4 | Naphtho[1,2-d]thiazole | 3,5-Dimethoxybenzamide | 6217-20-5 |
| 3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (Compound 4) | C20H19N2O4S | 383.15 | Indeno[1,2-d]thiazole | 3,5-Dimethoxybenzamide + 5-methoxy group | Not specified |
| N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide | C24H18N2O2S | 398.48 | Naphtho[1,2-d]thiazole | 2-Phenoxybenzamide | 361160-36-3 |
| 2-[3-Imidoformic hydrazido-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole | C16H11N7S | 333.41 | Naphthalino[1,2-d]thiazole | Pyrazole-cyanide + hydrazido group | Not specified |
Key Observations :
- The naphtho[1,2-d]thiazole core is retained in the target compound and two analogs, while indeno[1,2-d]thiazole (Compound 4) and naphthalino[1,2-d]thiazole () represent alternative fused-ring systems .
- Substituents significantly influence molecular weight and solubility. For example, the 2-phenoxybenzamide group in the analog (CAS: 361160-36-3) increases hydrophobicity compared to the dimethoxybenzamide group in the target compound .
Spectral and Analytical Data
- NMR Trends : The 3,5-dimethoxy groups in the target compound and Compound 4 produce characteristic singlet peaks at δ 3.8 ppm in ¹H-NMR spectra, consistent with methoxy protons .
- Mass Spectrometry : The target compound’s molecular ion peak (if available) would align with its molecular weight of 364.4, similar to Compound 4 (observed m/z 383.15) .
Biological Activity
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound featuring a benzamide core with methoxy substitutions and a naphtho[1,2-d][1,3]thiazole moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 364.4 g/mol
- CAS Number : 6217-20-5
The presence of two aromatic systems enhances the potential for π-π stacking interactions, which may influence its biological properties. The methoxy groups are electron-donating, potentially affecting the compound's reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Synthesis of Naphtho[1,2-d][1,3]thiazole : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Formation of Benzamide Core : Synthesized separately and coupled with the naphtho[1,2-d][1,3]thiazole derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing thiazole moieties have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Case Study : A study evaluated a series of benzamide derivatives for their inhibitory effects on RET kinase activity. Compounds structurally related to this compound demonstrated moderate to high potency against cancer cell lines .
Antimicrobial Activity
There is evidence suggesting that thiazole-containing compounds possess antimicrobial properties:
- In Vitro Studies : Similar benzamide derivatives have been tested against various bacterial strains with promising results indicating inhibition of growth .
Enzyme Inhibition
The compound may also exhibit activity as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Some related compounds have shown significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Dimethoxybenzamide | Lacks naphtho[1,2-d][1,3]thiazole moiety | Limited anticancer activity |
| Naphtho[1,2-d][1,3]thiazole derivatives | Lacks benzamide core | Moderate antimicrobial properties |
| Benzamide derivatives with thiazole | Varying substituents | Diverse enzyme inhibition profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
